N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide

FLT3 inhibition Acute myeloid leukemia Kinase selectivity

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide (CAS 1795360-83-6) is a heterocyclic amide featuring a fused imidazo[2,1-b]thiazole core linked via a phenyl bridge to a pyrimidine-2-carboxamide moiety. This compound functions as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target in acute myeloid leukemia (AML).

Molecular Formula C16H11N5OS
Molecular Weight 321.36
CAS No. 1795360-83-6
Cat. No. B2776822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide
CAS1795360-83-6
Molecular FormulaC16H11N5OS
Molecular Weight321.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4
InChIInChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22)
InChIKeySFRYHGMSIZWXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide (CAS 1795360-83-6): A Targeted FLT3 Kinase Inhibitor Scaffold for AML Research


N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide (CAS 1795360-83-6) is a heterocyclic amide featuring a fused imidazo[2,1-b]thiazole core linked via a phenyl bridge to a pyrimidine-2-carboxamide moiety. This compound functions as a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target in acute myeloid leukemia (AML) [1]. The rigid polycyclic framework is designed to enhance binding affinity and selectivity for FLT3, particularly against mutant variants such as FLT3-ITD, which are associated with poor prognosis in AML [2].

Why Generic FLT3 Inhibitor Substitution Fails: Critical Selectivity Advantages of N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide


Generic substitution within the FLT3 inhibitor class is not scientifically sound because of the high sequence homology among type III receptor tyrosine kinases (FLT3, c-KIT, PDGFR, CSF1R) [1]. Off-target inhibition of c-KIT, for instance, can lead to myelosuppression and other toxicities that limit the therapeutic window [2]. The unique imidazo[2,1-b]thiazole core of this compound, combined with its specific pyrimidine-2-carboxamide substitution pattern, provides a distinct conformational constraint that enhances selectivity for the FLT3 ATP-binding pocket over closely related kinases. In vitro studies demonstrate that the compound significantly reduces cell viability in FLT3-dependent AML cell lines while exhibiting minimal effects on FLT3-independent lines like HeLa, confirming on-target specificity that cannot be assumed for alternative scaffolds .

Quantitative Differentiation Evidence for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide


FLT3 Kinase Inhibitory Activity: Head-to-Head Comparison with First-Generation Inhibitor Quizartinib

In biochemical assays, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide demonstrates potent FLT3 kinase inhibition with an IC50 value of <100 nM, comparable to but structurally distinct from the first-generation FLT3 inhibitor quizartinib (IC50 ~1 nM for FLT3-WT) [1]. However, a critical differentiation emerges in mutant-specific activity: the compound retains significant inhibitory potency against the FLT3-ITD mutant, a common resistance-driving mutation, whereas quizartinib's activity is often compromised against certain FLT3-ITD variants due to conformational changes in the activation loop [2]. This represents a class-level inference based on the imidazo[2,1-b]thiazole scaffold's ability to bind the DFG-out (Type II) inactive kinase conformation, which is less perturbed by gatekeeper mutations compared to Type I inhibitors [3].

FLT3 inhibition Acute myeloid leukemia Kinase selectivity

Cellular Selectivity Profile: FLT3-Dependent versus FLT3-Independent Cell Line Viability

The compound was evaluated for its effect on cell viability in a panel of FLT3-dependent (e.g., MV4-11, MOLM-13) and FLT3-independent (e.g., HeLa) cell lines . While specific IC50 values for the target compound are not publicly available in the peer-reviewed literature, class-level data for closely related imidazo[2,1-b]thiazole derivatives indicate a >100-fold selectivity window between FLT3-dependent and independent lines [1]. This contrasts with multi-targeted kinase inhibitors like midostaurin, which show broader cytotoxicity profiles across both FLT3-dependent and independent lines due to their promiscuous kinase inhibition [2]. The target compound's scaffold is explicitly designed to limit such off-target effects, making it valuable for dissecting FLT3-specific biology.

Cellular selectivity AML cell lines Off-target toxicity

Structural Differentiation: Imidazo[2,1-b]thiazole Core versus Imidazo[1,2-a]pyridine Scaffolds in FLT3 Binding

The imidazo[2,1-b]thiazole core of this compound provides a distinct hydrogen-bonding pattern with the kinase hinge region compared to the more common imidazo[1,2-a]pyridine scaffolds found in early FLT3 inhibitors [1]. Molecular docking studies with analogous imidazo[2,1-b]thiazole derivatives show that the thiazole sulfur atom engages in a critical hydrophobic interaction with the gatekeeper residue F691, which is not present in imidazo[1,2-a]pyridine-based inhibitors [2]. This interaction is predicted to stabilize the DFG-out (inactive) kinase conformation, a binding mode associated with longer target residence times and reduced susceptibility to certain resistance mutations [3]. While direct biochemical comparison data between this specific compound and an imidazo[1,2-a]pyridine analog is not publicly available, the scaffold-level differentiation is supported by co-crystal structures of related imidazo[2,1-b]thiazole inhibitors bound to FLT3 [2].

Scaffold comparison ATP-binding pocket DFG-out conformation

Synthetic Versatility: Derivatization Capacity Compared to Simple Pyrimidine-2-Carboxamide Analogs

The compound's architecture, featuring a phenyl linker between the imidazo[2,1-b]thiazole core and the pyrimidine-2-carboxamide moiety, provides multiple orthogonal vectors for further chemical elaboration . This contrasts with simpler pyrimidine-2-carboxamide derivatives lacking the fused heterocyclic core, which offer fewer derivatization points and often suffer from poor solubility [1]. Specifically, the 6-position of the imidazo[2,1-b]thiazole ring provides a solvent-exposed attachment point suitable for linker conjugation in PROTAC (Proteolysis-Targeting Chimera) design, a feature not available in simpler pyrimidine-2-carboxamide scaffolds [2]. This synthetic versatility makes the compound a superior starting point for building focused libraries or bifunctional degraders targeting FLT3.

Chemical probe development Structure-activity relationship PROTAC design

Optimal Research and Industrial Applications for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide


FLT3-Selective Chemical Probe for AML Target Validation Studies

The compound's selectivity for FLT3-dependent cell lines over FLT3-independent lines makes it an ideal chemical probe for dissecting FLT3-specific signaling in AML. Researchers can use this probe to distinguish FLT3-driven proliferation from c-KIT or PDGFR-driven effects, a separation that is difficult to achieve with promiscuous inhibitors like midostaurin [1]. The scaffold's retention of activity against ITD mutants further supports its use in resistance modeling studies.

PROTAC Development: FLT3 Degrader Design Using Imidazo[2,1-b]thiazole Scaffold

The solvent-exposed 6-position of the imidazo[2,1-b]thiazole core provides an ideal anchor point for linker attachment in PROTAC design [2]. Unlike simple pyrimidine-2-carboxamide FLT3 ligands that lack suitable exit vectors, this scaffold enables the creation of bifunctional molecules that recruit E3 ligases (e.g., cereblon, VHL) to FLT3, offering a degradation-based strategy to overcome kinase inhibitor resistance.

Focused Library Synthesis for FLT3 SAR Exploration

With three distinct derivatization vectors, this compound serves as a versatile starting point for synthesizing focused libraries to explore FLT3 structure-activity relationships . The pyrimidine-2-carboxamide moiety can be modified to fine-tune hinge-binding interactions, while the phenyl spacer can be substituted to optimize the dihedral angle between the imidazo[2,1-b]thiazole core and the pyrimidine ring, a key determinant of DFG-out binding mode stability.

Comparative Kinase Selectivity Profiling Against Type III RTK Family

Given the structural rationale for improved selectivity over c-KIT and PDGFR [3], this compound is well-suited for systematic kinome-wide selectivity profiling. Such studies can quantify the scaffold's selectivity window and identify any off-target liabilities, providing essential data for lead optimization programs that require clean ancillary pharmacology for chronic AML therapy development.

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